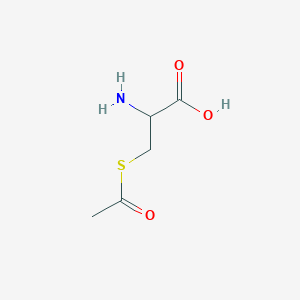

3-(Acetylthio)-2-aminopropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 3-(acetylthio)-2-alkyl alkanals, involves Michael addition of thioacetic acid under alkaline conditions to alpha,beta-unsaturated 2-alkyl-substituted aldehydes. These aldehydes are obtained by aldol condensation of the corresponding primary aldehydes as starting materials. This method showcases the applicability of parallel synthesis in preparing a series of compounds characterized by GC, MS, and NMR data (Robert et al., 2004).

科学的研究の応用

Fluorescent Probes in Protein Research

3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), a derivative of 3-(Acetylthio)-2-aminopropanoic acid, has been used as a fluorescent probe in protein research. Anap can be genetically incorporated into proteins in yeast and mammalian cells with high selectivity, providing a tool for probing local structural changes, molecular interactions, protein folding, and localization (Lee et al., 2009); (Chatterjee et al., 2013).

Synthesis of Substituted Homotaurines

Substituted homotaurines, derived from 3-(acetylthio)alkanamide, have been synthesized through a series of chemical reactions involving Michael addition, reduction, and oxidation. These compounds are important for various chemical syntheses (Nai & Xu, 2013).

Enzymatic Hydrolysis in Chemical Synthesis

Enzymatic hydrolysis using lipase has been applied to synthesize key chiral intermediates like S-(-)-α-[(acetylthio)methyl]benzenepropanoic acid from racemic mixtures. This process highlights the role of 3-(Acetylthio)-2-aminopropanoic acid derivatives in producing optically active compounds (Patel et al., 1992).

Crystallization-Induced Chiral Inversion

A unique crystallization-induced chiral inversion method has been developed to synthesize optically pure (S)-2-acetylthio-3-phenylpropanoic acid from inexpensive l-phenylalanine. This method involves several chemical reactions, including diazotization and bromination, demonstrating an innovative approach to achieve high enantiomeric excess (Chen et al., 2004).

Labeling and Imaging in Live Cells

3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) has been effectively used to label and image proteins in live mammalian cells. Its small size and environment-sensitive fluorescence make it a valuable tool for cellular biology research (Chatterjee et al., 2013).

Bio-Production of 3-Hydroxypropanoic Acid

In the context of industrial biotechnology, 3-(Acetylthio)-2-aminopropanoic acid derivatives play a role in the bio-production of 3-Hydroxypropanoic acid (3-HP) from glycerol. Metabolically engineered bacteria have been used to convert this compound into valuable chemicals for industrial applications (Jers et al., 2019).

作用機序

Target of Action

It is known that similar compounds, such as indole-3-acetic acid (iaa), interact with various cellular targets . These targets often play crucial roles in cellular function and metabolism.

Mode of Action

It is likely that this compound interacts with its targets to induce changes in cellular function . This interaction may involve binding to specific receptors or enzymes, altering their activity and leading to downstream effects.

Biochemical Pathways

For instance, IAA, a tryptophan-derived metabolite from gut microbiota, is known to affect several biochemical pathways .

Pharmacokinetics

These studies have shown that such compounds have different oral bioavailability and are metabolized via various pathways .

Result of Action

For example, IAA has been shown to alleviate lipopolysaccharide-elicited inflammatory response and free radical generation in RAW264.7 macrophages by induction of heme oxygenase-1 (HO-1) and direct neutralization of free radicals .

Action Environment

The action, efficacy, and stability of 3-(Acetylthio)-2-aminopropanoic acid can be influenced by various environmental factors. For instance, IAA, a similar compound, has been found to act as a cue in cross-kingdom communication between algae and bacteria in aquatic environments . This suggests that the action of 3-(Acetylthio)-2-aminopropanoic acid may also be influenced by its environment.

将来の方向性

特性

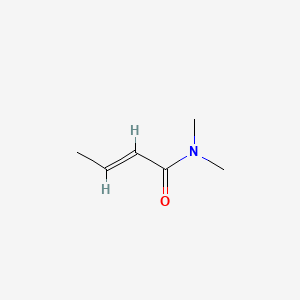

IUPAC Name |

3-acetylsulfanyl-2-aminopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIRMLHOFVDUDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Acetylthio)-2-aminopropanoic acid | |

Q & A

Q1: What is the significance of 3-(Acetylthio)-2-aminopropanoic acid in the context of the research paper?

A1: The research paper focuses on synthesizing a novel tripeptide analog, bis[(L-cysteine-S-acetyl)-L-hemicystinyl(S2 S2)-D-valine], and its subsequent enzymatic conversion to a penicillin analog. 3-(Acetylthio)-2-aminopropanoic acid serves as a key structural component within this synthesized tripeptide. [] The researchers designed this specific tripeptide as an analog of the natural substrate for isopenicillin-N synthetase, the enzyme responsible for the final step in penicillin biosynthesis. By incorporating 3-(Acetylthio)-2-aminopropanoic acid, the researchers aimed to investigate the enzyme's substrate specificity and potentially generate novel penicillin derivatives with altered biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。